

Application of 5-(Aminomethyl)-2-oxazolidinone moiety in the Synthesis of Rivaroxaban

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

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Application Note AN2025-12-23

Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders. A key structural feature of Rivaroxaban is the **(S)-5-(aminomethyl)-2-oxazolidinone** core. This application note details the pivotal role of the corresponding intermediate, **(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one**, in the total synthesis of Rivaroxaban. Various synthetic strategies converge on this key intermediate, which is subsequently acylated to yield the final active pharmaceutical ingredient (API). This document provides an overview of the synthetic pathways, detailed experimental protocols, and comparative data from different reported methods.

Synthetic Strategies Overview

The synthesis of Rivaroxaban typically involves the formation of the central oxazolidinone ring and its subsequent elaboration. A common and efficient strategy is to first synthesize the key intermediate, **(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one**, often as a salt for improved stability and purity. This intermediate is then coupled with 5-chlorothiophene-2-carbonyl chloride to form Rivaroxaban.

Several routes to the key amine intermediate have been reported, often starting from **(R)-epichlorohydrin** or a protected version of **5-(aminomethyl)-2-oxazolidinone**. One prominent

method involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a protected (S)-glycidyl derivative, followed by cyclization and deprotection. Another approach utilizes a Goldberg coupling reaction to form the aryl-oxazolidinone bond.^[1] The final acylation step is generally a straightforward amide bond formation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Rivaroxaban, focusing on the preparation of the key intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and its conversion to the final product.

Protocol 1: Synthesis of (S)-4-(4-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate) via Phthalimide Protection

This protocol involves the deprotection of a phthalimide-protected precursor to yield the free amine.

Step 1: Deprotection of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- Charge a reaction vessel with (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, water, and a 40% aqueous solution of methylamine.^[2]
- Heat the reaction mixture to approximately 60-65°C and maintain for about 3 hours.^[2]
- After the reaction is complete, distill off the solvent under vacuum at a temperature below 50°C.^[2]
- The residue can be stripped with toluene.^[2]
- Dissolve the residue in a suitable solvent like dichloromethane (MDC), dry over sodium sulfate, and distill off the solvent under vacuum below 45°C to yield the title compound.^[2]

Protocol 2: Synthesis of Rivaroxaban from the Amine Intermediate

This protocol describes the final acylation step to produce Rivaroxaban.

Step 1: Acylation of (S)-4-(4-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

- Dissolve the amine intermediate (or its salt form) in a suitable solvent system, such as a mixture of methyl ethyl ketone (MEK) and water.[3]
- Add a base, such as potassium bicarbonate (KHCO₃), to the mixture and cool to approximately 15°C.[3]
- Separately, prepare a solution of 5-chlorothiophene-2-carbonyl chloride in a solvent like toluene or MEK.[3]
- Add the acid chloride solution to the amine solution while maintaining the temperature at around 20°C and stir for approximately 15 minutes.[3]
- After the reaction is complete, the product can be isolated by filtration.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Data Presentation

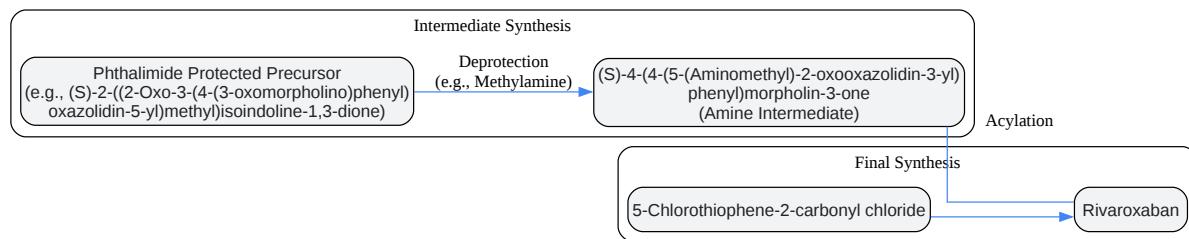
The following tables summarize quantitative data from various reported synthetic routes for the preparation of Rivaroxaban, highlighting the efficiency of the steps involving the **5-(aminomethyl)-2-oxazolidinone** core.

Table 1: Yield and Purity Data for the Synthesis of Rivaroxaban

Step	Starting Material	Reagents and Solvents	Yield	Purity (HPLC)	Reference
Final Acylation	(S)-4-(4-(5-(aminomethyl)-2-oxo-3-oxazolidinyl)phenyl)-methanesulfonate	5-Chlorothiophene-2-carbonyl chloride, KHCO3, MEK/Water	96%	99.95%	[3]
Final Acylation	(S)-4-(4-(5-(Aminomethyl)-2-oxazolidin-3-yl)phenyl)morpholin-3-one	5-Chlorothiophene-2-carboxylic acid, Thionyl chloride, Pyridine, CH2Cl2	92%	Not Specified	[1]
Deprotection and Acylation (Overall)	(R)-epichlorohydrin and bromobenzene	Multi-step synthesis via Goldberg coupling	39%	Not Specified	[1]
Acylation with Salt Intermediate	4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one	5-Chlorothiophene-2-carbonyl chloride, Sodium carbonate perchlorate	High	High	[4]

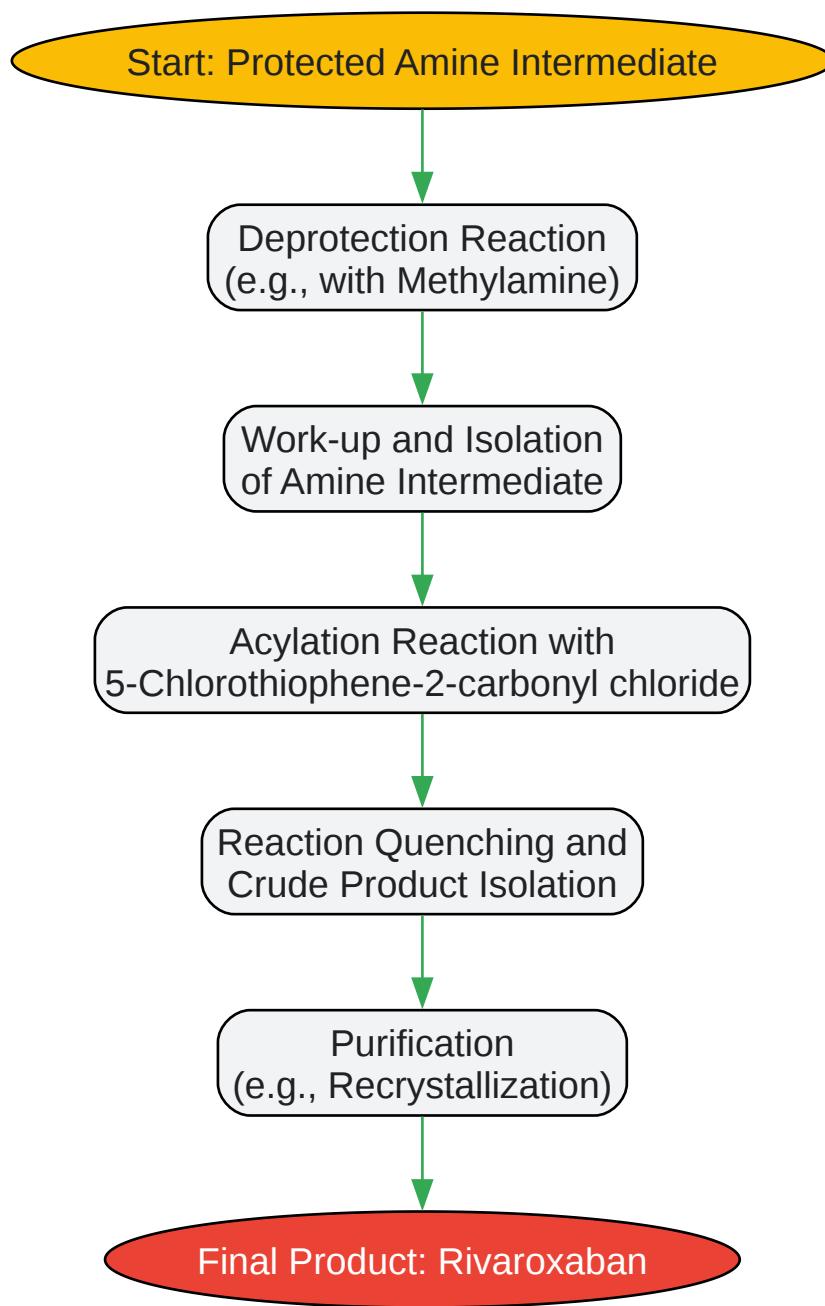
Mandatory Visualization

The following diagrams illustrate the key synthetic pathway and a general experimental workflow for the synthesis of Rivaroxaban.



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Caption: Synthetic pathway for Rivaroxaban via a key amine intermediate.



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Caption: General experimental workflow for Rivaroxaban synthesis.

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